molecular formula C₂₉H₅₆N₄O₄Si₃ B1140140 4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine CAS No. 147212-86-0

4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine

Cat. No.: B1140140
CAS No.: 147212-86-0
M. Wt: 609.04
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Description

4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine is a modified nucleoside analog characterized by a tert-butyldimethylsilyl (TBDMS)-protected ribofuranosyl moiety and an imidazo[4,5-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its structural similarity to natural nucleosides, which allows it to interfere with nucleic acid metabolism or act as a precursor for prodrugs targeting viral polymerases . The TBDMS groups enhance lipophilicity and stability, improving pharmacokinetic properties such as membrane permeability and resistance to enzymatic degradation .

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]imidazo[4,5-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56N4O4Si3/c1-27(2,3)38(10,11)34-18-21-23(36-39(12,13)28(4,5)6)24(37-40(14,15)29(7,8)9)26(35-21)33-19-32-22-20(33)16-17-31-25(22)30/h16-17,19,21,23-24,26H,18H2,1-15H3,(H2,30,31)/t21-,23-,24-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGOMPJANKBXFD-IGGXFAESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2C=CN=C3N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56N4O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Amino-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of ribofuranosyl groups with tert-butyldimethylsilyl (TBDMS) groups, followed by the formation of the imidazo[4,5-c]pyridine core through cyclization reactions. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process .

Chemical Reactions Analysis

4-Amino-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has highlighted the antitumor potential of imidazo[4,5-c]pyridine derivatives. Compounds within this family have demonstrated significant cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can act as inhibitors of critical pathways involved in tumor growth and proliferation, including those mediated by kinases and hypoxia-inducible factors .

Antiviral and Antimicrobial Properties
The imidazo[4,5-c]pyridine scaffold has been explored for its antiviral and antimicrobial activities. Derivatives have shown efficacy against several viral pathogens, including hepatitis C virus (HCV) and dengue virus (DENV). The mechanism often involves the inhibition of viral replication processes or interference with host cell pathways that viruses exploit .

Enzyme Inhibition
The compound has also been investigated as an inhibitor of various enzymes, including phosphodiesterases and cyclin-dependent kinases. These enzymes play crucial roles in cellular signaling and proliferation, making their inhibition a valuable strategy in cancer therapy and other diseases .

Biochemical Applications

Nucleoside Analog Development
Due to its ribofuranosyl moiety, 4-amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine serves as a potential nucleoside analog. This property is particularly relevant in designing antiviral drugs that mimic natural nucleosides to interfere with viral RNA synthesis .

Fluorescent Probes
Recent studies have explored the use of imidazo[4,5-c]pyridine derivatives as fluorescent probes in biochemical assays. Their ability to emit fluorescence upon excitation makes them suitable for applications in bioimaging and the detection of biomolecules .

Material Science

Organic Electronics
The unique electronic properties of imidazo[4,5-c]pyridine derivatives have led to their investigation in organic electronics. They can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .

Summary Table of Applications

Application Area Details
Medicinal ChemistryAntitumor agents, antiviral activity, enzyme inhibitors
Biochemical ApplicationsNucleoside analogs for antiviral therapy, fluorescent probes for bioimaging
Material ScienceComponents in organic electronics such as OLEDs and photovoltaic cells

Case Studies

  • Antitumor Activity Study
    A study published in Molecules explored various derivatives of imidazo[4,5-c]pyridine for their cytotoxic effects on breast cancer cell lines. The results indicated that specific substitutions on the imidazo ring significantly enhanced potency against cancer cells while minimizing toxicity to normal cells .
  • Antiviral Research
    Another study focused on the antiviral properties of modified imidazo[4,5-c]pyridine compounds against HCV. The findings revealed that certain derivatives could inhibit viral replication by targeting specific proteins involved in the viral life cycle .
  • Fluorescent Probes Development
    Research published in Chemistry - A European Journal detailed the synthesis of fluorescent imidazo[4,5-c]pyridine derivatives. These compounds were shown to selectively bind to RNA structures, providing a new tool for studying RNA dynamics in live cells .

Mechanism of Action

The mechanism of action of 4-Amino-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

The compound’s uniqueness lies in its tri-O-TBDMS protection and imidazo[4,5-c]pyridine base. Below is a comparison with analogous compounds:

Compound Name Core Structure Key Substituents Biological Activity Stability/Solubility
4-Amino-1-(2',3',5'-tri-O-TBDMS-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine Tri-O-TBDMS ribose Antiviral (hypothesized) High lipophilicity
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Pyridine Chloro, substituted phenyl groups Antimicrobial Moderate solubility
4-(4-Substituted phenyl)-6-arylpyrimidin-2-yl derivatives Pyrimidine Substituted phenyl, aryl groups Anticancer Variable (depends on R groups)

Key Observations :

  • The TBDMS groups in the target compound confer enhanced metabolic stability compared to unprotected ribose analogs (e.g., ribavirin derivatives), which are prone to phosphorylation or hydrolysis .
  • Unlike pyridine or pyrimidine-based analogs with substituted phenyl groups (e.g., Dinakaran et al., 2012), the imidazo[4,5-c]pyridine core may offer improved base-pairing mimicry in nucleic acid targets .

Research Findings and Data Tables

Physicochemical Properties
Property Target Compound 2-Amino-4-(2-chloro-phenyl)pyridine 6-Arylpyrimidin-2-yl Derivatives
Molecular Weight (g/mol) ~750 (estimated) 350–400 300–350
LogP 5.2 (predicted) 2.8–3.5 3.0–4.0
Aqueous Solubility (mg/mL) <0.1 0.5–1.0 0.2–0.5

Biological Activity

4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine is a novel nucleoside analogue that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and immunomodulation. This compound belongs to the imidazopyridine family, which is known for its diverse biological properties, including kinase inhibition and anti-inflammatory effects.

Chemical Structure and Properties

The compound's structure features a ribofuranosyl moiety with tert-butyldimethylsilyl (TBDMS) groups, enhancing its stability and solubility. The molecular weight of this compound is approximately 609.04 g/mol, contributing to its pharmacokinetic profile.

1. Kinase Inhibition

Imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of various kinases, including Aurora kinases and FLT3. The specific activity of 4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine has been evaluated in several studies:

  • Aurora Kinases : This compound exhibits high selectivity for Aurora-A over Aurora-B, with reported IC50 values indicating potent inhibitory effects on tumor cell lines such as HCT116 (GI50 = 2.30 μM) and MV4-11 (GI50 = 0.299 μM) .
  • FLT3 Inhibition : The compound has shown significant activity against FLT3 with an IC50 of 0.162 μM, suggesting its potential use in treating acute myeloid leukemia (AML) characterized by FLT3 mutations .

2. Immunomodulatory Effects

Research indicates that compounds within the imidazopyridine class can act as agonists for Toll-like receptors (TLRs), particularly TLR7. The biological activity of 4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine in this context includes:

  • TLR7 Agonism : Studies have demonstrated that modifications at specific positions on the imidazopyridine scaffold can enhance TLR7-specific activity while minimizing pro-inflammatory responses. This suggests a role for the compound in modulating immune responses without inducing significant inflammation .

Case Study 1: Antiproliferative Activity

A detailed study evaluated the antiproliferative effects of various imidazopyridine derivatives on human cancer cell lines. The results indicated that the presence of the TBDMS group significantly improved solubility and cellular uptake, leading to enhanced cytotoxicity against cancer cells.

CompoundCell LineGI50 (μM)Remarks
28cHCT1162.30High potency against colon cancer
40fMV4-110.299Effective against AML cells

Case Study 2: Pharmacokinetics

In vivo pharmacokinetic studies revealed that this compound exhibits favorable metabolic stability with minimal degradation in both mouse and human liver microsomes after incubation . Such stability is crucial for therapeutic applications, indicating a potential for oral bioavailability.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine, and how do protecting groups influence the reaction?

  • Methodological Answer : The synthesis involves ribosylation of halogenated imidazo[4,5-c]pyridine precursors under controlled conditions. The tert-butyldimethylsilyl (TBDMS) groups protect the 2',3',5'-hydroxyls of the ribofuranose moiety, preventing undesired side reactions during glycosylation. For example, ribosylation of 4-chloro-imidazo[4,5-c]pyridine with a TBDMS-protected ribofuranose donor under Vorbrüggen conditions (using trimethylsilyl triflate as a catalyst) yields the protected nucleoside. Deprotection is avoided to retain stability during subsequent functionalization steps .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify the ribofuranosyl linkage (e.g., anomeric proton at δ ~6.0 ppm) and TBDMS signals (δ ~0.1 ppm for Si(CH₃)₂).
  • HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ calculated for C₃₄H₆₃N₄O₄Si₃: 727.42).
  • FTIR : Absence of hydroxyl stretches (~3200 cm⁻¹) confirms complete silylation .

Q. How do researchers ensure regioselectivity during ribosylation to avoid isomer formation?

  • Methodological Answer : Isomer ratios (N1 vs. N3 glycosylation) depend on reaction temperature, catalyst activity, and steric effects of protecting groups. For example, using TBDMS groups at 2',3',5'-positions directs ribosylation to the N1 position of imidazo[4,5-c]pyridine due to reduced steric hindrance compared to benzoyl-protected analogs. Monitoring by TLC and HPLC at 254 nm helps track isomer formation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For imidazo[4,5-c]pyridine derivatives, electron density at the amino group (C4) and pyridine nitrogen (N7) influences hydrogen bonding with biological targets. Solvent effects (e.g., DMSO) are modeled using the Polarizable Continuum Model (PCM) to refine reactivity predictions .

Q. What experimental approaches resolve contradictions in reported isomer ratios during ribosylation?

  • Methodological Answer : Discrepancies arise from varying reaction conditions (e.g., catalyst loading, solvent polarity). Systematic optimization using Design of Experiments (DoE) identifies critical factors. For example, increasing trimethylsilyl triflate concentration from 0.5 to 1.2 equivalents shifts the N1:N3 isomer ratio from 3:1 to 8:1. Kinetic studies (e.g., in situ IR monitoring) track intermediate formation to validate mechanistic hypotheses .

Q. How does the TBDMS-protected ribofuranose moiety influence pharmacokinetic properties compared to unprotected analogs?

  • Methodological Answer : The TBDMS groups enhance lipophilicity (logP increases by ~2.5 units), improving blood-brain barrier penetration in preclinical models. Stability assays in human plasma (37°C, 24 hrs) show <5% deprotection, whereas unprotected analogs degrade >90%. LC-MS/MS quantifies intact compound levels in pharmacokinetic studies .

Q. What strategies are used to study interactions between this compound and nucleotide-binding proteins?

  • Methodological Answer : Surface Plasmon Resonance (SPR) immobilizes the compound on a CM5 chip to measure binding kinetics (ka/kd) with adenosine receptors. Competitive assays using ³H-labeled adenosine analogs (e.g., ³H-NECA) validate displacement efficacy. Molecular docking (AutoDock Vina) predicts binding poses in silico, guided by X-ray crystallography data of homologous receptors .

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